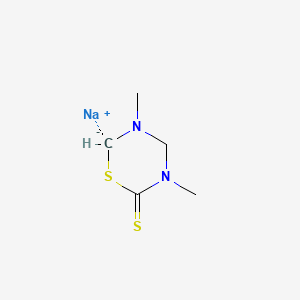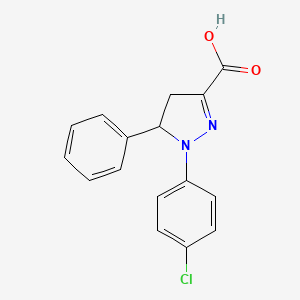
3-ピリミジン-2-イルベンジルアミン
説明
3-Pyrimidin-2-ylbenzylamine is an organic compound with the molecular formula C11H11N3 It consists of a benzylamine moiety attached to a pyrimidine ring
科学的研究の応用
3-Pyrimidin-2-ylbenzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
3-Pyrimidin-2-ylbenzylamine is a specialty product used in proteomics research applications . .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidines, including 3-Pyrimidin-2-ylbenzylamine, play a crucial role in various biochemical pathways. Pyrimidine biosynthesis is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . .
Pharmacokinetics
The pharmacokinetic profiles of similar pyrimidine derivatives have been evaluated .
Result of Action
It is known that pyrimidine derivatives can have various biological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer activities .
Action Environment
The action, efficacy, and stability of 3-Pyrimidin-2-ylbenzylamine can be influenced by various environmental factors. For instance, the synthesis of similar pyrimidine derivatives has been catalyzed using magnesium oxide nanoparticles . Additionally, the photophysical behavior of certain pyrimidine derivatives can be influenced by the environment, leading to multicolor fluorescent and phosphorescent behavior .
生化学分析
Biochemical Properties
3-Pyrimidin-2-ylbenzylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is significant for maintaining genome integrity . Additionally, 3-Pyrimidin-2-ylbenzylamine has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
3-Pyrimidin-2-ylbenzylamine exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated antiproliferative activity against breast cancer cells by inhibiting the activity of serine/threonine protein kinase PLK4 . Furthermore, 3-Pyrimidin-2-ylbenzylamine affects mitochondrial pyruvate oxidation, supporting de novo lipogenesis and adipocyte differentiation . These cellular effects underscore the compound’s potential in cancer research and metabolic studies.
Molecular Mechanism
The molecular mechanism of 3-Pyrimidin-2-ylbenzylamine involves binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways, leading to its observed anti-inflammatory and anti-tumor activities. Additionally, the compound’s interaction with inflammatory mediators, such as nuclear factor κB and activator protein 1, further elucidates its mechanism of action . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyrimidin-2-ylbenzylamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good plasma stability and liver microsomal stability, with a half-life exceeding 289.1 minutes and 145 minutes, respectively These findings suggest that 3-Pyrimidin-2-ylbenzylamine remains stable over extended periods, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of 3-Pyrimidin-2-ylbenzylamine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity against cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Additionally, dose-ranging studies in animal models have provided valuable insights into the compound’s pharmacokinetics and pharmacodynamics .
Metabolic Pathways
3-Pyrimidin-2-ylbenzylamine is involved in several metabolic pathways, including pyrimidine biosynthesis. Pyrimidine metabolism is essential for maintaining cellular functions such as DNA and RNA synthesis . The compound interacts with enzymes like dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidines . These interactions influence metabolic flux and metabolite levels, further emphasizing the compound’s significance in biochemical research.
Transport and Distribution
The transport and distribution of 3-Pyrimidin-2-ylbenzylamine within cells and tissues involve various transporters and binding proteins. The compound has shown good plasma stability, indicating efficient transport and distribution in the bloodstream Additionally, its interaction with specific transporters and binding proteins may influence its localization and accumulation within cells
Subcellular Localization
The subcellular localization of 3-Pyrimidin-2-ylbenzylamine is crucial for understanding its activity and function. The compound’s localization to specific cellular compartments, such as mitochondria and nuclei, is influenced by targeting signals and post-translational modifications . These modifications direct the compound to specific organelles, where it exerts its biochemical effects. Understanding the subcellular localization of 3-Pyrimidin-2-ylbenzylamine provides valuable insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrimidin-2-ylbenzylamine typically involves the reaction of 2-chloropyrimidine with benzylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Chloropyrimidine+Benzylamine→3-Pyrimidin-2-ylbenzylamine+HCl
Industrial Production Methods
Industrial production methods for 3-Pyrimidin-2-ylbenzylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Pyrimidin-2-ylbenzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
- 2-Pyrimidinylbenzylamine
- 4-Pyrimidinylbenzylamine
- 2-Pyridylbenzylamine
Uniqueness
3-Pyrimidin-2-ylbenzylamine is unique due to the position of the pyrimidine ring attachment, which can influence its chemical reactivity and biological activity. The specific arrangement of the nitrogen atoms in the pyrimidine ring can result in different binding affinities and selectivities compared to other similar compounds.
特性
IUPAC Name |
(3-pyrimidin-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXDKVANPZCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640279 | |
| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-92-9 | |
| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

